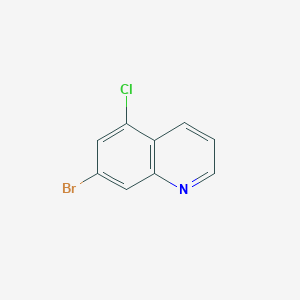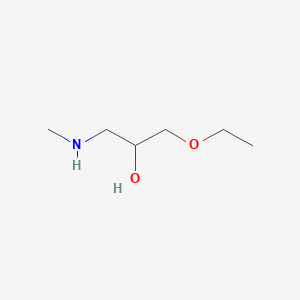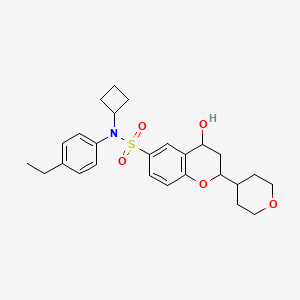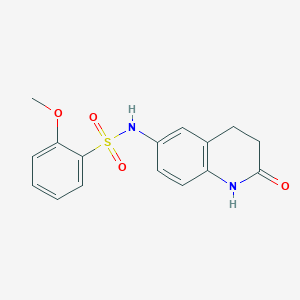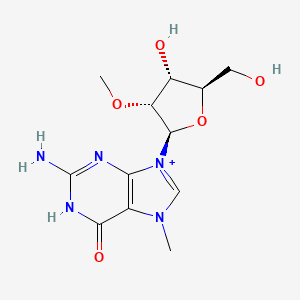
m7Gua-Ribf2Me
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-methylguanosine ribofuranosyl-2’-O-methyl (m7Gua-Ribf2Me) is a modified nucleoside found in RNA. It is a derivative of guanosine, where the guanine base is methylated at the 7th position and the ribose sugar is methylated at the 2’-O position. This compound is significant in the study of RNA modifications and plays a crucial role in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylguanosine ribofuranosyl-2’-O-methyl typically involves the methylation of guanosine at the 7th position of the guanine base and the 2’-O position of the ribose sugar. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually performed in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the efficiency of the methylation process.
Industrial Production Methods
Industrial production of 7-methylguanosine ribofuranosyl-2’-O-methyl involves large-scale synthesis using automated synthesizers. These machines are capable of performing multiple steps of the synthesis process, including the protection and deprotection of functional groups, methylation, and purification. The use of high-performance liquid chromatography (HPLC) is common in the purification process to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-methylguanosine ribofuranosyl-2’-O-methyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the methyl groups or the ribose sugar.
Substitution: Substitution reactions can occur at the methylated positions or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiol compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 7-oxo derivatives, while reduction can result in demethylated or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
7-methylguanosine ribofuranosyl-2’-O-methyl has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on RNA structure and function.
Biology: The compound is involved in the study of RNA modifications and their role in gene expression, RNA stability, and protein synthesis.
Medicine: Research on 7-methylguanosine ribofuranosyl-2’-O-methyl contributes to understanding diseases related to RNA modifications, such as cancer and genetic disorders.
Industry: The compound is used in the development of RNA-based therapeutics and diagnostic tools.
Wirkmechanismus
The mechanism of action of 7-methylguanosine ribofuranosyl-2’-O-methyl involves its incorporation into RNA molecules, where it affects the structure and function of the RNA. The methylation at the 7th position of guanine and the 2’-O position of ribose can influence RNA stability, folding, and interactions with proteins. These modifications can alter the translation process and the overall gene expression profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methylguanosine ribofuranosyl-2’-O-methyl (m2Gua-Ribf2Me)
- 3-methyluridine ribofuranosyl-2’-O-methyl (m3Ura-Ribf2Me)
- 5-methylcytidine ribofuranosyl-2’-O-methyl (m5Cyt-Ribf2Me)
Uniqueness
7-methylguanosine ribofuranosyl-2’-O-methyl is unique due to its specific methylation pattern, which provides distinct structural and functional properties compared to other methylated nucleosides. The combination of methylation at both the guanine base and the ribose sugar makes it a valuable compound for studying the effects of multiple modifications on RNA.
Eigenschaften
Molekularformel |
C12H18N5O5+ |
|---|---|
Molekulargewicht |
312.30 g/mol |
IUPAC-Name |
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-7-methyl-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-16-4-17(9-6(16)10(20)15-12(13)14-9)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2-,13,14,15,20)/p+1/t5-,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
CJRPFMAFZQADLD-IOSLPCCCSA-O |
Isomerische SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
Kanonische SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



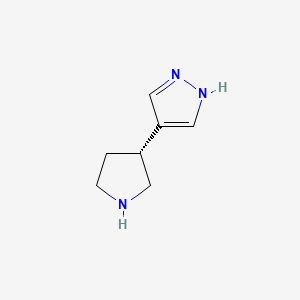
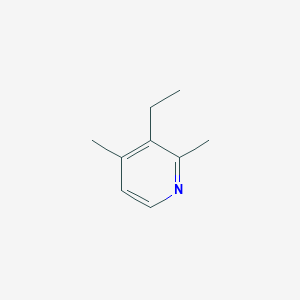
![(R)-Spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13892583.png)
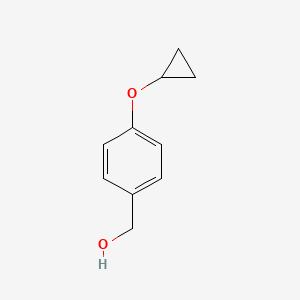
![3-Oxabicyclo[3.1.1]heptan-1-ylmethyl 4-methylbenzenesulfonate](/img/structure/B13892587.png)
